Proteinase, Tritirachium album serine

Description

Historical Context and Discovery of Proteinase K

Proteinase K was first discovered and characterized in 1974 from the culture filtrate of the fungus Tritirachium album Limber. wikipedia.orgnih.gov The "K" in its name is a reference to its potent ability to digest keratin (B1170402), the fibrous structural protein found in hair, feathers, horns, and wool. gbiosciences.commicrobiologie-clinique.com The enzyme was isolated from a strain of the fungus that was capable of growing on keratin as its sole source of carbon and nitrogen. avantorsciences.comthomassci.com This discovery was significant as it provided researchers with a highly stable and reactive protease with broad specificity, capable of inactivating nucleases during the isolation of nucleic acids. thomassci.comagscientific.com

| Discovery Timeline | |

| Year of Discovery | 1974. wikipedia.orgcusabio.comyoutube.com |

| Source Organism | Fungus Tritirachium album Limber (also known as Parengyodontium album or Engyodontium album). wikipedia.orgagscientific.comitwreagents.com |

| Basis for Name "K" | Ability to digest native Keratin. wikipedia.orggbiosciences.commicrobiologie-clinique.com |

| Initial Isolation | From culture filtrates of the fungus. avantorsciences.comthomassci.com |

Taxonomic Origin and Source Organism

The natural source of Proteinase K is the mold Tritirachium album. gbiosciences.comsigmaaldrich.com Historically classified within the Fungi Imperfecti, more recent phylogenetic analyses have placed the genus Tritirachium in the phylum Basidiomycota. drfungus.orgscielo.br The classification of its source organism has evolved, with Tritirachium album now often referred to by its synonym, Engyodontium album or Parengyodontium album. wikipedia.orgtaylorandfrancis.com

| Taxonomic Classification of Source Organism | |

| Kingdom | Fungi. prf.or.jpwikipedia.org |

| Phylum | Basidiomycota. scielo.brwikipedia.org |

| Class | Tritirachiomycetes. scielo.brwikipedia.org |

| Order | Tritirachiales. scielo.brwikipedia.org |

| Family | Tritirachiaceae. scielo.brwikipedia.org |

| Genus | Tritirachium. scielo.brwikidata.org |

| Species | Tritirachium album. prf.or.jpwikidata.org |

Enzymatic Classification and Family Affiliation

Proteinase, Tritirachium album serine, is classified based on its catalytic mechanism and its evolutionary relationship to other proteases. microbiologie-clinique.com

Proteinase K is unequivocally classified as a serine protease. wikipedia.orgsigmaaldrich.comselectscience.netamsbio.com This designation is due to the presence of a serine residue in its active site which plays a crucial role in the catalytic mechanism of peptide bond hydrolysis. gbiosciences.com Like other serine proteases, its catalytic activity depends on a characteristic "catalytic triad" of amino acids. gbiosciences.comavantorsciences.com In Proteinase K, this triad (B1167595) consists of Aspartic Acid-39, Histidine-69, and Serine-224 (Asp39-His69-Ser224). gbiosciences.comavantorsciences.comthomassci.com This arrangement is fundamental to its proteolytic function. gbiosciences.com

Based on its structural and functional characteristics, Proteinase K is a member of the subtilisin family, also known as Peptidase Family S8. wikipedia.orgmicrobiologie-clinique.comitwreagents.comamsbio.com The S8 family is a large group of serine endopeptidases. nih.gov While both chymotrypsin (B1334515) and subtilisin families are serine proteases, they are examples of convergent evolution, having independently developed a similar catalytic triad mechanism within different protein folds. ebi.ac.uk Proteinase K's inclusion in the subtilisin family is based on evidence from its crystal and molecular structure, which shows homology to subtilisin. avantorsciences.comthomassci.comsigmaaldrich.com

| Enzymatic Classification Details | |

| Enzyme Commission (EC) Number | 3.4.21.64. wikipedia.org |

| Enzyme Class | Serine Protease. wikipedia.orgsigmaaldrich.comselectscience.net |

| Catalytic Triad | Asp39, His69, Ser224. gbiosciences.comavantorsciences.comthomassci.com |

| Protease Family | Peptidase Family S8 (Subtilisin family). wikipedia.orgmicrobiologie-clinique.comitwreagents.comamsbio.com |

Structure

3D Structure

Properties

IUPAC Name |

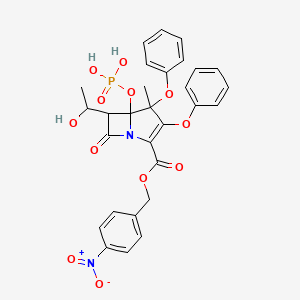

(4-nitrophenyl)methyl 6-(1-hydroxyethyl)-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N2O12P/c1-18(32)23-26(33)30-24(27(34)40-17-19-13-15-20(16-14-19)31(35)36)25(41-21-9-5-3-6-10-21)28(2,29(23,30)43-44(37,38)39)42-22-11-7-4-8-12-22/h3-16,18,23,32H,17H2,1-2H3,(H2,37,38,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPAKHMWUJJXOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)N2C1(C(C(=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4)(C)OC5=CC=CC=C5)OP(=O)(O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N2O12P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Biology of Proteinase, Tritirachium Album Serine

High-Resolution Crystal Structure Determination

The atomic coordinates of Proteinase K have been determined to very high resolutions using X-ray diffraction methods. nih.govrcsb.orgrcsb.org Crystals of the enzyme have been subjected to synchrotron radiation to collect diffraction data, allowing for the determination of its structure at resolutions as high as 0.98 Å. rcsb.orgnih.gov

One notable study utilized high-quality crystals grown under microgravity conditions and cryocooling to collect X-ray diffraction data to a resolution of 0.98 Å, resulting in 136,380 unique reflections. nih.gov The structure was subsequently refined using anisotropic refinement programs such as SHELX-97 and REFMAC. nih.govfsu.edu This high-resolution analysis yielded final R-factors and R-free values of 11.4% and 12.4% with REFMAC, and 12.8% and 13.5% with SHELX-97, respectively, indicating a highly accurate structural model. nih.govfsu.edu Other structural determinations at various resolutions have also been achieved, each contributing to a comprehensive understanding of the enzyme's architecture. rcsb.orgrcsb.org For instance, a structure was solved at 1.27 Å resolution using single-wavelength anomalous diffraction (SAD) phasing from the weak anomalous signal of sulfur atoms. rcsb.org

| PDB ID | Resolution (Å) | Method | R-Value Work | R-Value Free | Refinement Program(s) |

|---|---|---|---|---|---|

| 2ID8 | 1.27 | X-RAY DIFFRACTION | 0.133 | 0.159 | SHELXD, SHELXE |

| Not specified | 0.98 | X-RAY DIFFRACTION | 0.114 / 0.128 | 0.124 / 0.135 | REFMAC / SHELX-97 |

| 7S4Z | 1.90 | X-RAY DIFFRACTION | 0.165 | 0.196 | Not specified |

| Not specified | 0.15 (nm) | X-RAY DIFFRACTION | Not specified | Not specified | Not specified |

The precision of atomic-resolution crystallography also permits the identification of conformational heterogeneity, such as side-chain disorders. In the 0.98 Å resolution structure of Proteinase K, discrete disorders in the side chains of 8 out of the 279 residues were identified. nih.gov This indicates that certain side chains are not fixed in a single conformation but rather exist in multiple, closely related positions. Understanding these subtle structural variations is important as they can reflect the inherent flexibility of the protein, which is often linked to its function and interaction with substrates.

Catalytic Triad (B1167595) Architecture and Stereochemistry

Like other members of the subtilisin family, the catalytic activity of Proteinase K is dependent on a specific arrangement of three amino acid residues in its active site, known as the catalytic triad. gbiosciences.comcephamls.comabsin.net This triad is responsible for the nucleophilic attack on the peptide bond of the substrate.

| Residue | Position | Role in Catalysis |

|---|---|---|

| Aspartic Acid (Asp) | 39 | Orients and stabilizes the Histidine residue |

| Histidine (His) | 69 | Acts as a general acid-base catalyst, activating the Serine residue |

| Serine (Ser) | 224 | Provides the nucleophilic hydroxyl group for peptide bond cleavage |

The functionality of the catalytic triad is critically dependent on a network of hydrogen bonds connecting the three residues. nih.govyoutube.com The carboxyl group of Asp39 forms a hydrogen bond with the imidazole (B134444) ring of His69, which in turn is hydrogen-bonded to the hydroxyl group of Ser224. youtube.com This network facilitates a charge-relay system, where the proton from the Ser224 hydroxyl group is transferred to the His69, making the Serine oxygen a potent nucleophile. youtube.com

The ultra-high-resolution (0.98 Å) crystal structure has provided direct observational evidence for these crucial interactions. nih.gov In this structure, hydrogen bonds within the catalytic triad are clearly identified. nih.gov Furthermore, the electron density map revealed the presence of an unusually short hydrogen bond between Asp39 and His69, termed a "catalytic hydrogen bond." nih.gov There were also clear electron density peaks corresponding to the hydrogen atoms associated with the Oγ of Ser224 and the Nδ1 of His69, confirming the precise geometry and bonding arrangement that empowers the catalytic mechanism. nih.gov

Mechanistic Roles of Catalytic Triad Residues in Proteolysis

Proteinase K, a serine protease from the fungus Tritirachium album, belongs to the subtilisin family of enzymes. nih.govresearchgate.net Its catalytic activity relies on a conserved active site architecture known as the catalytic triad. rsc.org This triad is composed of three specific amino acid residues—Aspartate (Asp) 39, Histidine (His) 69, and Serine (Ser) 224—which are brought into a precise three-dimensional orientation by the protein's folding, despite being distant in the primary sequence. nih.govresearchgate.netrsc.orgtandfonline.com These residues work in concert to perform the hydrolysis of peptide bonds through a mechanism known as covalent catalysis. rsc.org

The catalytic mechanism is initiated by a charge-relay network. rsc.orgnih.gov The acidic residue, Asp39, is not directly involved in the reaction with the substrate but plays a crucial structural role by orienting the imidazole ring of His69 and stabilizing its positive charge through a hydrogen bond. nih.govwikipedia.org This interaction increases the basicity of the His69 residue. rsc.org High-resolution crystallographic studies have revealed the presence of an unusually short and strong hydrogen bond, termed a "catalytic hydrogen bond," between Asp39 and His69, which is part of an elaborate hydrogen bond network essential for catalysis. nih.gov

His69 functions as a general base, accepting a proton from the hydroxyl group of Ser224. nih.govwikipedia.org This proton abstraction makes the Ser224 residue a potent nucleophile. rsc.orgnih.gov The activated serine's oxygen atom then performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond in the substrate. nih.govnih.gov This attack results in the formation of a transient, high-energy tetrahedral intermediate. nih.govnih.gov The negative charge that develops on the carbonyl oxygen of this intermediate is stabilized by a structural feature called the "oxyanion hole," which in Proteinase K is formed by the backbone amides of Asn161 and Ser224. tandfonline.comnih.gov

Following the formation of the tetrahedral intermediate, the His69 residue, now protonated (His69-H+), acts as a general acid. It donates its newly acquired proton to the nitrogen atom of the scissile peptide bond, leading to the cleavage of the bond and the release of the C-terminal portion of the substrate (the amine product). gbiosciences.com This leaves the N-terminal portion of the substrate covalently attached to the Ser224 residue, forming an acyl-enzyme intermediate. nih.gov The catalytic cycle is completed by the hydrolysis of this intermediate. A water molecule enters the active site, and His69, now acting as a base again, accepts a proton from the water, activating it to hydrolyze the acyl-enzyme bond. This releases the N-terminal portion of the substrate and regenerates the free enzyme, returning the catalytic triad residues to their initial state for the next round of catalysis.

Table 1: Catalytic Triad Residues of Proteinase K

| Residue | Position | Mechanistic Role |

|---|---|---|

| Aspartate (Asp) | 39 | Orients and stabilizes His69 through hydrogen bonding. nih.govwikipedia.org |

| Histidine (His) | 69 | Acts as a general acid-base catalyst; accepts a proton from Ser224 and donates it to the substrate's leaving group. nih.govwikipedia.org |

| Serine (Ser) | 224 | Functions as the primary nucleophile, attacking the substrate's carbonyl carbon after activation by His69. nih.govnih.gov |

Calcium Ion Binding Sites and Their Structural Role

Proteinase K contains two distinct binding sites for calcium ions (Ca²⁺), which play a critical role in the enzyme's structural stability rather than its direct catalytic function. rsc.orgtandfonline.comnih.gov These sites are located near the active center but are not directly involved in the catalytic mechanism. rsc.orgnih.gov The two sites exhibit significantly different affinities for Ca²⁺. One site, designated Ca 1, binds calcium with high affinity, showing a dissociation constant (Kd) of approximately 7.6 x 10⁻⁸ M. rsc.org The second site, Ca 2, binds calcium much more weakly. rsc.orgnih.govnih.gov

The coordination geometry of these sites has been detailed through X-ray crystallography. The high-affinity Ca 1 site features a near-ideal pentagonal bipyramidal configuration. rsc.org The ligands coordinating this calcium ion include the side-chain carboxylate of Asp200, the peptide carbonyl oxygen atoms of Pro175 and Val177, and four water molecules. rsc.org The low-affinity Ca 2 site displays an incomplete octahedral coordination, involving the carboxylate of Asp260, the peptide carbonyl oxygen of Val16, and two water molecules. rsc.org

The primary structural role of these bound calcium ions is to enhance the enzyme's stability, particularly its thermostability. nih.govrsc.orgtandfonline.comnih.gov The binding of Ca²⁺ helps to rigidify the protein structure, protecting it against autolysis and thermal denaturation. tandfonline.comrsc.orgnih.gov While calcium is not essential for proteolytic activity, its removal significantly reduces the enzyme's stability. rsc.orgtandfonline.com Upon depletion of Ca²⁺, the enzymatic activity drops to about 20% of its original value, a change attributed to long-range structural effects rather than autolysis. tandfonline.comrsc.orgnih.govnih.gov

Removal of the tightly bound Ca²⁺ from the Ca 1 site initiates a concerted, domino-like conformational change that propagates through the protein structure. rsc.orgnih.gov This structural shift is transmitted via several secondary structure elements, ultimately affecting the geometry of the substrate recognition site (comprising residues Gly100-Tyr104 and Ser132-Gly136), which is located approximately 25 Å away from the Ca 1 site. nih.govnih.gov This allosteric effect on the substrate binding region explains the observed reduction in activity, even though the catalytic triad itself is not directly impacted. wikipedia.orgnih.gov Structural studies of the Ca²⁺-free enzyme show that the Ca 1 site can be occupied by a sodium ion, while the Ca 2 site is replaced by a water molecule, leading to localized but significant structural rearrangements. nih.govsigmaaldrich.com

Table 2: Calcium Ion Binding Sites in Proteinase K

| Binding Site | Affinity | Coordinating Residues | Structural Role |

|---|---|---|---|

| Ca 1 | High (Kd ≈ 7.6 x 10⁻⁸ M) rsc.org | Asp200, Pro175, Val177 rsc.org | Major contributor to thermal stability; removal induces long-range conformational changes affecting the substrate binding site. rsc.orgnih.gov |

| Ca 2 | Weak rsc.orgnih.gov | Asp260, Val16 rsc.org | Contributes to local structural stability at the N and C termini. rsc.org |

Conformational Dynamics and Structural Stability Mechanisms

The structural stability and dynamics of Proteinase K are key to its function and its remarkable resilience under a wide range of conditions. wikipedia.orggbiosciences.comsigmaaldrich.com Molecular dynamics simulations reveal a dichotomy in the enzyme's flexibility: its internal core is relatively rigid, while significant conformational fluctuations are observed in the surface-exposed loops. nih.gov This structural arrangement provides a stable scaffold for the precisely oriented catalytic residues while allowing for the dynamic movements necessary for substrate binding and product release.

The residues of the catalytic triad (Asp39, His69, and Ser224) are located within the rigid core, exhibiting low thermal motion and limited accessibility to the solvent. nih.gov This rigidity is crucial for maintaining the optimal geometry required for efficient catalysis. nih.gov In contrast, the amino acid segments that form the substrate recognition site (residues 100-104 and 132-136) are considerably more flexible and exposed. nih.govnih.govgbiosciences.com

Several factors contribute to the high structural stability of Proteinase K. The tertiary structure is stabilized by two disulfide bonds, Cys34–Cys123 and Cys178–Cys249, which covalently link different parts of the polypeptide chain. nih.gov A network of intramolecular interactions, including hydrogen bonds, ionic interactions (salt bridges), and hydrophobic interactions, further reinforces the folded structure. nih.gov The binding of two calcium ions, as discussed previously, is another major contributor to its stability, particularly against thermal denaturation. nih.gov

Proteinase K maintains its activity over a broad pH range (4.0–12.0) and at temperatures up to 65°C. wikipedia.orggbiosciences.com In aqueous solutions, the enzyme undergoes irreversible unfolding at temperatures above 75–80°C. nih.govacs.org However, in the dry, bulk state, it exhibits exceptional thermal resistance, retaining significant catalytic activity even after incubation at temperatures as high as 130°C to 150°C. nih.govacs.org

Crystallographic studies of Proteinase K complexed with a hexapeptide substrate analogue provide direct evidence for these conformational changes. nih.govyork.ac.uk The binding of the inhibitor molecule induces appreciable movement in the flexible segments of the substrate recognition site, specifically the loops containing residues Gly100-Tyr104 and Ser132-Gly136. nih.govyork.ac.uk These regions adjust their conformation to optimally accommodate the substrate within the active site.

Enzymatic Mechanism and Substrate Specificity of Proteinase, Tritirachium Album Serine

Detailed Catalytic Cycle Analysis

The proteolytic activity of Proteinase K is centered around a catalytic triad (B1167595) of amino acid residues within its active site: Aspartate-39 (Asp39), Histidine-69 (His69), and Serine-224 (Ser224). gbiosciences.com This triad facilitates a multi-step process involving substrate binding, activation of the key serine residue, cleavage of the peptide bond, and subsequent release of the resulting peptide fragments.

Interactive Data Table: Key Components of Proteinase K Catalytic Cycle

| Stage | Key Components/Events | Function |

| Substrate Binding | Non-specific hydrophobic interactions; Substrate recognition sites (peptide chains 99-104, 132-136) | Initial capture of the substrate protein; precise positioning in the active site. gbiosciences.comsigmaaldrich.com |

| Serine Activation | Catalytic Triad (Asp39, His69, Ser224) | His69, polarized by Asp39, abstracts a proton from Ser224, increasing its nucleophilicity. gbiosciences.comsigmaaldrich.comwikipedia.org |

| Peptide Bond Cleavage | Nucleophilic attack; Tetrahedral intermediate; Acyl-enzyme intermediate; Oxyanion hole | The activated Ser224 attacks the substrate's peptide bond, forming unstable intermediates stabilized by the oxyanion hole, leading to bond scission. wikipedia.orgresearchgate.netnih.gov |

| Product Release | Hydrolysis of acyl-enzyme intermediate | A water molecule hydrolyzes the covalent bond between the enzyme and the first peptide fragment, releasing the products and regenerating the enzyme. sigmaaldrich.comwikipedia.org |

The catalytic cycle begins with the binding of a protein substrate to the enzyme. This initial association is driven primarily by non-specific hydrophobic interactions between the substrate and the enzyme's active site. sigmaaldrich.com The active center of Proteinase K contains an extended binding region composed of several subsites. gbiosciences.com Key to this process are the substrate recognition sites, which are flexible peptide chains located at residues 99-104 and 132-136. gbiosciences.com These sites can move and adapt to accommodate the incoming substrate, an action that facilitates its correct positioning for catalysis.

Once the substrate is bound, the catalytic machinery is engaged. The process hinges on the catalytic triad, a classic feature of serine proteases. gbiosciences.com The Asp39 residue orients and polarizes the His69 residue. This enables His69 to act as a general base, abstracting a proton from the hydroxyl group of the Ser224 residue. sigmaaldrich.comwikipedia.org This proton abstraction dramatically increases the nucleophilicity of the serine's oxygen atom, transforming it into a potent nucleophile ready to attack the substrate's peptide bond. wikipedia.org

The activated Ser224 initiates a nucleophilic attack on the carbonyl carbon of the scissile peptide bond in the substrate. nih.gov This attack results in the formation of a short-lived, high-energy tetrahedral intermediate, where the carbonyl carbon is bonded to four other atoms. wikipedia.orgresearchgate.net The negative charge that develops on the carbonyl oxygen is stabilized by hydrogen bonds within a structural feature known as the "oxyanion hole". researchgate.net

The tetrahedral intermediate then collapses. The His69 residue, now acting as an acid, donates its previously acquired proton to the nitrogen atom of the peptide bond, causing the bond to break. This releases the C-terminal portion of the substrate. The N-terminal portion remains covalently attached to the Ser224 residue, forming an acyl-enzyme intermediate. nih.govnih.gov The catalytic cycle concludes when a water molecule enters the active site, is activated by His69 (acting as a base again), and hydrolyzes the acyl-enzyme intermediate. This step releases the N-terminal peptide fragment and regenerates the enzyme, preparing it for another catalytic cycle. sigmaaldrich.comwikipedia.org

Following the cleavage of the peptide bond and the hydrolysis of the acyl-enzyme intermediate, the two resulting peptide fragments are released from the active site. sigmaaldrich.com The dissociation of these products allows the enzyme to bind to a new substrate molecule, continuing the proteolytic process. The entire cycle—binding, catalysis, and release—is a rapid and efficient process that underlies the high activity of Proteinase K.

Substrate Specificity Profiling

Proteinase K is characterized as a broad-spectrum protease, meaning it can cleave a wide array of proteins. sbsgenetech.com However, its action is not entirely random; it exhibits clear preferences for certain amino acids at the cleavage site, which defines its substrate specificity.

The predominant site of cleavage for Proteinase K is the peptide bond immediately following the carboxyl group of specific types of amino acids. wikipedia.orgastralscientific.com.au The enzyme shows a strong preference for aliphatic, aromatic, and other hydrophobic amino acid residues at the P1 position (the amino acid residue just N-terminal to the cleaved bond). gbiosciences.comwikipedia.orgresearchgate.net

Research has identified several amino acids that are preferentially targeted:

Aromatic Amino Acids: Phenylalanine, Tyrosine, Tryptophan. sbsgenetech.comresearchgate.net

Aliphatic/Hydrophobic Amino Acids: Alanine (B10760859), Valine, Leucine, Isoleucine. sbsgenetech.comresearchgate.net

While the P1 residue is the primary determinant of specificity, residues in adjacent positions can also influence the rate of cleavage. For instance, the presence of an Alanine residue at the P2 position has been shown to enhance the efficiency of cleavage. expasy.org This broad but distinct specificity allows Proteinase K to effectively digest a wide range of protein substrates. researchgate.net

Interactive Data Table: Substrate Specificity of Proteinase K

| Amino Acid Type | Preferred Residues at P1 Position | Enhancing Factors |

| Aromatic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | --- |

| Aliphatic/Hydrophobic | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) | Alanine at the P2 position enhances cleavage. expasy.org |

| Other Preferred | Threonine (Thr), Glutamic Acid (Glu) | --- |

Note: The enzyme has a demonstrated preference for cleavage on the carboxyl side of A, E, F, I, L, T, V, W, and Y. researchgate.net

Influence of Peptide Chain Length on Binding and Activity

The catalytic activity of Proteinase, Tritirachium album serine (commonly known as Proteinase K) is significantly influenced by the length of the peptide substrate, indicating an extended substrate binding site. Research into the enzyme-substrate interactions has shown that the binding cleft can accommodate and interact with amino acid residues on both sides of the scissile bond.

Detailed kinetic studies using a series of synthetic peptide substrates have demonstrated that the elongation of the peptide chain on the C-terminal side of the cleavage site enhances the rate of hydrolysis. Specifically, for Proteinase K, this enhancement is observed with interactions extending to the third amino acid residue (the P'3 position) from the cleavage point. acs.org This suggests that the enzyme possesses corresponding subsites (S' subsites) that contribute to substrate binding and transition state stabilization. These interactions, particularly on the C-terminal side of the scissile bond, have been shown to affect the catalytic rate constant (kcat) more significantly than the Michaelis constant (Km). acs.org

The structural basis for this phenomenon lies in the enzyme's substrate recognition sites, which are composed of peptide chains that form a cleft capable of interacting with multiple residues of a substrate. gbiosciences.com Studies involving synthetic octapeptide inhibitors have further suggested that this recognition site is flexible, allowing it to accommodate longer peptide chains. promega.com This extended interaction is crucial for the efficient positioning of the substrate within the active site, facilitating effective catalysis.

Broad-Spectrum Protein Degradation Capability

Proteinase K is renowned for its broad-spectrum proteolytic activity, enabling it to degrade a wide array of proteins under diverse conditions. promega.comwikipedia.org This broad specificity is a key characteristic, making it a powerful tool in molecular biology and biochemistry. The enzyme effectively cleaves peptide bonds adjacent to the carboxyl group of aliphatic, aromatic, and other hydrophobic amino acids. gbiosciences.comwikipedia.org Its activity is not limited to these, and it can cleave other residues, though often with lower efficiency. researchgate.net

This capacity for broad-spectrum degradation extends to highly stable and structurally robust proteins. A notable example is its ability to digest native keratin (B1170402), the fibrous structural protein found in hair and nails, which is the origin of the "K" in its name. gbiosciences.comwikipedia.org Furthermore, Proteinase K is highly effective at inactivating nucleases, such as DNases and RNases, which is critical for protecting the integrity of DNA and RNA during nucleic acid purification procedures. gerbu.de It also efficiently degrades histones and other chromosomal proteins to facilitate the release of high-molecular-weight nucleic acids.

Kinetic Parameters and Reaction Rates

Determination of Vmax and Km Values

The kinetic behavior of an enzyme is characterized by key parameters, including the maximum reaction velocity (Vmax) and the Michaelis constant (Km). Vmax represents the maximum rate of reaction when the enzyme is fully saturated with the substrate, reflecting the catalytic capacity of the enzyme. gatech.edu The Km value is the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's apparent affinity for its substrate. nih.gov A low Km indicates a high affinity, meaning the enzyme can achieve half of its maximum rate at a low substrate concentration. nih.gov These parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation, often using a linearized graphical method like a Lineweaver-Burk plot. gatech.edu

For Proteinase K, kinetic parameters have been determined using synthetic chromogenic substrates, which release a colored product upon cleavage, allowing for easy spectrophotometric monitoring of the reaction rate. youtube.com While these substrates are widely used for activity assays, comprehensive reports detailing the kinetic constants for a wide range of substrates are not always available. The specific values are highly dependent on the substrate used, pH, temperature, and buffer composition.

One study using the synthetic tetrapeptide N-succinyl-Ala-Ala-Pro-Leu-p-nitroanilide as a substrate determined a specific Km value for Proteinase K. acs.orgyoutube.com

| Substrate | Km (mM) | Vmax | Conditions | Reference |

|---|---|---|---|---|

| N-succinyl-Ala-Ala-Pro-Leu-p-nitroanilide | 1.29 ± 0.02 | Not Reported | 25 °C, 50 mM Tris/HCl (pH 8.6), 1 mM CaCl₂ | acs.orgyoutube.com |

It is important to note that kinetic parameters determined with short, synthetic peptide substrates can differ significantly from those for full-length protein substrates. For other proteases, it has been observed that the Km for a native protein substrate can be 50 to 100 times lower than for a small peptide substrate, indicating a much higher binding affinity for the natural, larger substrate.

Catalytic Efficiency (kcat/Km) Evaluations

The catalytic efficiency of an enzyme is best described by the specificity constant, which is the ratio of kcat to Km (kcat/Km). The parameter kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. gatech.edu The kcat/Km ratio, therefore, provides a measure of how efficiently an enzyme can convert a substrate to a product at low substrate concentrations, taking into account both binding affinity (Km) and catalytic rate (kcat).

The catalytic efficiency of Proteinase K is influenced by specific interactions within its extended binding site. Studies with synthetic peptides have revealed that interactions with substrate residues on the C-terminal side of the scissile bond (P' sites) have a more pronounced effect on kcat than on Km. acs.org This indicates that these interactions are more critical for achieving an optimal transition-state conformation for catalysis than for the initial binding of the substrate.

For example, research has shown that for Proteinase K, extending the peptide substrate up to the P'3 position enhances the rate of hydrolysis. acs.org Furthermore, the nature of the amino acid in the P'1 position (immediately following the cleavage site) influences efficiency, with smaller residues such as Alanine and Glycine (B1666218) being favored in terms of kcat/Km for this subsite. acs.org While specific kcat/Km values for Proteinase K are highly substrate-dependent and not broadly tabulated, these findings illustrate the structural determinants of its catalytic efficiency. As with Km and Vmax, the catalytic efficiency for a full-length protein substrate can be orders of magnitude greater than for a short peptide substrate due to the presence of more extensive interaction sites.

Molecular Biology and Production Strategies for Proteinase, Tritirachium Album Serine

Gene Identification and Cloning

The initial steps toward recombinant production involved the isolation and characterization of the gene encoding Proteinase K from Tritirachium album Limber. Researchers successfully cloned both the complementary DNA (cDNA) and the chromosomal gene in Escherichia coli, allowing for the determination of the entire nucleotide sequence of the coding region and its flanking areas. nih.gov

Sequence analysis revealed that the gene's primary translation product is a preproprotein consisting of 384 amino acid residues. nih.gov This precursor contains a 15-amino-acid signal sequence and a 90-amino-acid propeptide at the N-terminus, which are not part of the mature enzyme. nih.govgoogle.com This structure is analogous to other related bacterial subtilisins, where the signal peptide directs the nascent protein for secretion, and the propeptide is crucial for the correct folding of the active protease. nih.govgoogle.com The propeptide is later removed autocatalytically or by other proteases to yield the mature, active 279-amino-acid enzyme. google.com

Further analysis of the genomic clone identified that the gene's coding sequence is interrupted. The gene is composed of two exons separated by a single, 63-base-pair intron located within the region coding for the propeptide. nih.govgoogle.com The identification of a putative promoter sequence and a capping site suggested that the transcription start site is located 103 base pairs upstream of the ATG initiation codon. nih.gov A similar gene structure, featuring two introns, was also identified for a novel, related serine proteinase named proteinase T from the same organism. nih.gov

**4.2. Recombinant Expression Systems

The successful cloning of the Proteinase K gene paved the way for its production in various heterologous hosts. The goal of these efforts is to achieve high-level expression of the active enzyme, overcoming the limitations of native source extraction.

Escherichia coli is a widely used host for recombinant protein production due to its rapid growth and well-understood genetics. researchgate.net Several strategies have been employed to express Proteinase K in E. coli. In early studies, the cDNA coding for pro-proteinase K was cloned into a plasmid vector under the control of the tac promoter. nih.gov To facilitate secretion and proper processing, the gene was fused to the signal-peptide sequence of the alkaline phosphatase gene, which directed some of the expressed protein to the periplasm where it was processed into its mature, active form. nih.gov

More recent approaches have utilized expression vectors like pET28b for high-level production. researchgate.net However, high-level expression in the E. coli cytoplasm can lead to the formation of insoluble aggregates known as inclusion bodies. google.com While this can result in a high quantity of the protein, it necessitates additional downstream processing steps, including isolation of the inclusion bodies, solubilization with denaturants, and subsequent refolding to generate the active enzyme. google.com

To enhance expression efficiency, the gene encoding Proteinase K has been re-synthesized with a codon bias optimized for E. coli. nih.gov This synthetic gene was then cloned into an arabinose-inducible expression vector, which was successfully used to produce various engineered mutants of the enzyme. nih.gov

Yeast expression systems, particularly that of the methylotrophic yeast Pichia pastoris, offer significant advantages for the production of eukaryotic proteins like Proteinase K. researchgate.net As a eukaryotic host, P. pastoris can perform post-translational modifications, such as correct disulfide bond formation, which are essential for the stability and activity of many secreted proteins. researchgate.netgoogle.com Furthermore, its ability to secrete recombinant proteins into the culture medium simplifies downstream purification. google.commdpi.com

High-level expression of Proteinase K has been successfully achieved in P. pastoris. One effective strategy involved optimizing the gene's coding sequence based on the codon usage preference of P. pastoris and using multi-copy expression vectors to integrate multiple copies of the gene into the host genome. nih.govresearchgate.net Research has demonstrated a clear correlation between the gene copy number and the resulting mRNA and protein expression levels, an effect that is particularly pronounced in high-density fermentation. nih.govresearchgate.net

Using this multi-copy approach, a recombinant P. pastoris strain containing five copies of the target gene produced a Proteinase K concentration of approximately 8.069 mg/mL, with an enzyme activity of 108,295 U/mL, after 84 hours of induction in a high-density fermentation process. nih.govresearchgate.net Various expression vectors have been developed for use in P. pastoris, with pPIC9K and pPICZαA being particularly preferred for expressing the zymogenic precursor of Proteinase K. google.com

| Number of Gene Copies | Final Expression Level (mg/mL) | Maximum Enzyme Activity (U/mL) | Induction Time (hours) |

|---|---|---|---|

| 5 | 8.069 | 108,295 | 84 |

**4.3. Optimization of Enzyme Production

Achieving economically viable production of recombinant Proteinase K requires the optimization of fermentation processes and media composition to maximize yield and activity.

The production of proteases is highly influenced by physical and chemical parameters of the fermentation process. semanticscholar.org Key factors that require optimization include temperature, pH, agitation speed, aeration, and the composition of the culture medium. nih.govfrontiersin.org

For native Proteinase K production from T. album, studies have described an 11-day fed-batch culture process where an initial glucose supply is consumed within 24 hours, followed by feeding with a yeast extract nutrient solution to maintain growth and production. thermofisher.com In recombinant systems, similar optimization is critical. For example, studies on Bacillus subtilis, another common protease producer, have identified optimal conditions such as a temperature of 36-39°C, a pH of 7.5-8.0, and an agitation speed of 180 rpm. semanticscholar.orgfrontiersin.org

The choice of carbon and nitrogen sources in the media is also crucial. While glucose is a common carbon source, others like soluble starch or corn starch have been found to be ideal for protease production in some microorganisms. semanticscholar.orgresearchgate.net Similarly, complex nitrogen sources such as yeast extract, peptone, or corn syrup powder often support higher enzyme yields than simple inorganic sources. frontiersin.orgresearchgate.net The addition of certain metal ions, like Mg²⁺ and Mn²⁺, can also positively influence the production of alkaline proteases. frontiersin.org

| Parameter | Bacillus subtilis GC021 semanticscholar.org | Bacillus subtilis BS-QR-052 frontiersin.org | General Range for Fungi nih.govmdpi.com |

|---|---|---|---|

| Temperature | 39°C | 36°C | 28-40°C |

| Initial pH | 7.5 | 8.0 | 4.0-7.0 |

| Agitation Speed | 180 rpm | 180 rpm | 150-250 rpm |

| Optimal Carbon Source | Starch | Corn Starch | Starch, Dextrose |

| Optimal Nitrogen Source | Yeast Paste | Corn Syrup Powder | Yeast Extract, Peptone |

High concentrations of readily metabolizable substrates like glucose can inhibit the synthesis of certain enzymes, a phenomenon known as catabolite repression. mdpi.com In the case of protease production, the presence of excess glucose can lead microorganisms to preferentially utilize it as a carbon source, thereby reducing the expression of proteases needed to break down proteins for nutrients. mdpi.com A common strategy to circumvent this is a fed-batch fermentation process, where an initial limiting amount of glucose is supplied for biomass growth, and the main production phase is initiated with a different feeding strategy after the initial glucose is depleted. thermofisher.com Another advanced approach involves using mutant host strains of E. coli with defective glucose uptake systems, which effectively reduces glucose consumption and the formation of inhibitory byproducts like acetic acid. nih.gov

The synthesis of proteases can also be repressed by specific amino acids. Studies on the haloalkaliphilic actinomycete Nocardiopsis dassonvillei showed varied effects depending on the amino acid supplied. nih.gov For instance, at a concentration of 1.0% (w/v), amino acids like glycine (B1666218) and valine significantly reduced protease production. nih.gov In contrast, others such as tyrosine and alanine (B10760859) induced enzyme synthesis. nih.gov Asparagine showed a concentration-dependent effect, repressing production at 0.5% but enhancing it at 1.0%. nih.gov Understanding these specific effects is crucial for designing media that maximize enzyme yield by avoiding repressive concentrations of certain amino acids.

Protein Engineering and Directed Evolution for Enhanced Functionality

Protein engineering and directed evolution have emerged as powerful tools to tailor the properties of enzymes for specific industrial and research applications. In the case of Proteinase from Tritirachium album serine (commonly known as Proteinase K), these strategies have been employed to enhance its stability and catalytic activity, as well as to optimize its production in various expression systems.

Strategies for Modifying Stability and Activity

The inherent stability and broad substrate specificity of Proteinase K make it a valuable tool in molecular biology. However, for certain applications, further enhancements in thermostability and catalytic efficiency are desirable. Researchers have successfully employed both rational design and directed evolution approaches to achieve these goals.

One prominent strategy involves structure-guided rational design, where computational tools are used to predict amino acid substitutions that will improve desired protein characteristics. For instance, a study utilized the Rosetta and FoldX software to predict mutations that would enhance the thermostability of Proteinase K. nih.gov This approach led to the construction of fifty-two single amino acid conversion mutants. nih.gov Of these, twenty-one mutants exhibited increased thermostability. nih.gov Notably, the top-performing variants, D260V, T4Y, S216Q, and S219Q, demonstrated a significant improvement in their half-lives at 69°C, with the D260V mutant showing a remarkable 12.4-fold increase compared to the wild-type enzyme. nih.gov This highlights the efficacy of computational methods in pinpointing key residues for stability enhancement.

Another powerful approach is the use of machine learning algorithms combined with the synthesis of gene variants. This method allows for the exploration of a vast sequence space to identify beneficial mutations. In one such study, 24 amino acid substitutions were selected based on alignments of homologous serine proteases. nih.gov Subsequently, 59 gene variants containing different combinations of these substitutions were synthesized and expressed in E. coli. nih.gov The resulting enzymes were screened for their ability to hydrolyze a specific tetrapeptide substrate after heat treatment. nih.gov This data-driven approach, spanning three design cycles, led to the generation of Proteinase K variants with up to a 20-fold increase in activity compared to the wild-type enzyme. nih.gov

These studies underscore the potential of protein engineering to significantly improve the functional properties of Proteinase K, making it an even more robust and efficient tool for a wide range of applications.

Table 1: Examples of Engineered Proteinase K Mutants with Enhanced Thermostability

| Mutant | Fold Increase in Half-life at 69°C | Strategy |

|---|---|---|

| D260V | 12.4 | Structure-guided rational design |

| T4Y | 2.6 | Structure-guided rational design |

| S216Q | 2.3 | Structure-guided rational design |

| S219Q | 2.2 | Structure-guided rational design |

Codon Optimization for Expression Systems

The efficient production of recombinant proteins is highly dependent on the compatibility of the coding sequence with the translational machinery of the expression host. Codon usage bias, the preferential use of certain synonymous codons over others, varies significantly between different organisms. Therefore, to achieve high-level expression of Proteinase K in heterologous hosts such as Escherichia coli or Pichia pastoris, codon optimization of the gene is a critical step.

The native gene sequence from Tritirachium album contains codons that may be rare in these commonly used expression hosts, potentially leading to translational stalling, reduced protein yield, and even errors in protein synthesis. patsnap.comyoutube.com Codon optimization involves replacing these rare codons with codons that are more frequently used by the host organism, without altering the amino acid sequence of the protein. patsnap.comyoutube.com

For example, to achieve high-level expression in the methylotrophic yeast Pichia pastoris, the coding sequence of a Proteinase K variant was optimized based on the codon usage preference of this host. nih.gov This strategy, combined with the use of multi-copy expression vectors, resulted in a significant increase in the production of active Proteinase K, reaching levels of approximately 8.069 mg/mL with an enzyme activity of 108,295 U/mL. nih.gov

Similarly, for expression in E. coli, the gene encoding Proteinase K from Tritirachium album was re-synthesized with an E. coli codon bias. nih.gov This approach is fundamental to ensuring that the expression of the gene is not limited by the availability of specific tRNAs in the bacterial host. nih.govacs.org

The process of codon optimization considers several factors beyond just codon frequency, including the GC content of the gene and the avoidance of mRNA secondary structures that can impede translation. patsnap.comthermofisher.com By tailoring the gene sequence to the specific expression host, researchers can overcome potential bottlenecks in protein production and achieve significantly higher yields of functional Proteinase K.

**Table 2: Comparison of Codon Usage for Selected Amino Acids in Tritirachium album, E. coli, and *Pichia pastoris***

| Amino Acid | Codon | Tritirachium album Frequency (%) | E. coli Frequency (%) | Pichia pastoris Frequency (%) |

|---|---|---|---|---|

| Arginine | AGA | High | Low | High |

| Arginine | AGG | High | Low | Moderate |

| Leucine | CUA | Moderate | Low | Moderate |

| Isoleucine | AUA | Moderate | Low | Moderate |

| Glycine | GGA | High | Moderate | Moderate |

| Proline | CCC | Low | Low | Low |

Note: This table provides a simplified representation of codon usage. Comprehensive codon usage tables for each organism should be consulted for a complete analysis.

Enzyme Regulation and Modulation of Proteinase, Tritirachium Album Serine Activity

Endogenous and Exogenous Inhibitors

The activity of Proteinase K can be attenuated or completely blocked by several classes of inhibitors, ranging from small organic molecules to larger peptides and nanoparticles.

As a member of the serine protease family S8, Proteinase K is susceptible to inhibition by compounds that target the catalytically essential serine residue in its active site. nih.gov Phenylmethylsulfonyl Fluoride (PMSF) and Diisopropylfluorophosphate (DFP) are classic irreversible inhibitors of this enzyme. wikipedia.org These inhibitors covalently modify the active site serine (Ser224), rendering the enzyme inactive. promega.com

The mechanism of inhibition by PMSF involves the sulfonylation of the hydroxyl group of the active site serine residue. fsu.edu This reaction is specific to the hyper-reactive serine within the catalytic triad (B1167595) (Asp39-His69-Ser224). promega.cominterchim.fr Because this modification is covalent, the inhibition is irreversible. aatbio.comnih.gov Similarly, DFP also irreversibly inactivates the enzyme. sigmaaldrich.com The effective concentration for PMSF is typically in the range of 0.1 to 1 mM. interchim.fr It is important to note that PMSF has a short half-life in aqueous solutions, which decreases as the pH increases. interchim.fr

| Inhibitor | Abbreviation | Type of Inhibition | Mechanism of Action | Citation |

|---|---|---|---|---|

| Phenylmethylsulfonyl Fluoride | PMSF | Irreversible | Covalently modifies the active site Ser224 residue. | interchim.fraatbio.com |

| Diisopropylfluorophosphate | DFP | Irreversible | Covalently modifies the active site serine residue. | wikipedia.orgsigmaaldrich.com |

| 4-(2-Aminoethyl)benzenesulfonyl Fluoride | AEBSF | Irreversible | Acts as a serine protease inhibitor. | wikipedia.org |

Certain metal ions can significantly inhibit the enzymatic activity of Proteinase K. Divalent mercury ions (Hg2+) are known to be potent inhibitors. nih.gov Research has also been conducted on the effects of copper(II) ions (Cu2+), which demonstrate a significant inhibitory effect. Studies have shown that at equilibrium, two to three Cu2+ ions bind to each molecule of Proteinase K, leading to a complete loss of its activity. wikipedia.org This inhibition process is biphasic, beginning with a weak, reversible binding phase, followed by a slower, irreversible inactivation of the enzyme. wikipedia.org

While calcium ions (Ca2+) are not required for the catalytic activity of Proteinase K, they play a crucial role in stabilizing the enzyme's structure, particularly at elevated temperatures. nih.govsigmaaldrich.com The enzyme possesses two Ca2+ binding sites that are located near the active center but are not directly involved in the catalytic mechanism. amsbio.com The removal of Ca2+, for instance by chelating agents like EDTA or EGTA, reduces the enzyme's stability and can lead to an 80% reduction in its catalytic activity. nih.govnih.gov However, the residual activity is often sufficient for applications like the digestion of contaminating proteins during nucleic acid purification. nih.gov There is a lack of specific research findings regarding the inhibitory effects of cobalt ions (Co2+) on Proteinase K.

| Metal Ion | Effect on Activity | Mechanism/Note | Citation |

|---|---|---|---|

| Mercury (Hg2+) | Inhibition | Acts as an inhibitor of the enzyme. | nih.gov |

| Copper (Cu2+) | Inhibition | Binds stoichiometrically (2-3 ions per enzyme) causing irreversible loss of activity. | wikipedia.org |

| Calcium (Ca2+) | Stabilization (Not an activator) | Binds to two sites near the active center, enhancing thermal stability and protecting against autolysis. Removal reduces activity by up to 80%. | nih.govsigmaaldrich.comamsbio.com |

Specifically designed peptides can act as potent and highly specific inhibitors of Proteinase K. These inhibitors typically function by mimicking the enzyme's natural substrates and binding tightly within its active site.

Peptide chloromethyl ketones are one such class of inhibitors. A study on the interaction of a carbobenzoxy-Ala-Ala-chloromethyl ketone inhibitor with Proteinase K revealed that it binds to the active site through two covalent bonds: one between the inhibitor's methylene (B1212753) carbon and the Nε2 atom of the catalytic His68, and another between the inhibitor's ketone carbon and the Oγ atom of the catalytic Ser221. sbsgenetech.com The inhibitor is further stabilized by hydrogen bonds, fitting into the protein's polypeptide chain in a three-stranded antiparallel pleated sheet formation. sbsgenetech.com However, some mono- and dipeptide chloromethyl ketone inhibitors have been observed to achieve only a partial inhibition of about 50%, even when present in a significant molar excess.

More complex, rationally designed peptide inhibitors have also been developed. For example, the crystal structure of Proteinase K complexed with a designed octapeptide inhibitor (N-Ac-Pro-Ala-Pro-Phe-DAla-Ala-Ala-Ala-NH2) has been determined. This inhibitor was found to fill the enzyme's recognition site completely, from the S1 to S5 and S1' to S5' subsites. It forms a stable complex through a network of hydrogen bonds and hydrophobic interactions. Interestingly, the inhibitor itself is hydrolyzed by the enzyme, but the resulting fragments remain tightly bound in the active site, separated by a distance of 3.2 Å. Kinetic studies showed that this specifically designed peptide could achieve 100% inhibition.

| Inhibitor Class/Example | Interaction Mechanism | Citation |

|---|---|---|

| Peptide Chloromethyl Ketones (e.g., carbobenzoxy-Ala-Ala-chloromethyl ketone) | Forms covalent bonds with active site residues His68 and Ser221. Stabilized by hydrogen bonds in an antiparallel pleated sheet. | sbsgenetech.com |

| Designed Octapeptide (N-Ac-Pro-Ala-Pro-Phe-DAla-Ala-Ala-Ala-NH2) | Binds non-covalently via hydrogen bonds and hydrophobic interactions, filling the entire S1-S5' recognition site. The inhibitor is cleaved but the fragments remain bound. |

In addition to small molecules and peptides, nanoparticles have been shown to modulate the activity of Proteinase K. The interaction kinetics and the type of inhibition are dependent on the composition of the nanoparticle.

A study investigating the effects of iron oxide and silica (B1680970) nanoparticles on Proteinase K activity found distinct inhibition mechanisms. Iron(III) oxide (Fe2O3) and iron(II,III) oxide (Fe3O4) nanoparticles were found to act as noncompetitive inhibitors. This was determined by kinetic analysis showing that in the presence of these nanoparticles, the maximum reaction velocity (Vmax) of the enzyme decreased while the Michaelis constant (Km) remained unchanged. In contrast, silicon dioxide (SiO2) nanoparticles behaved as mixed inhibitors, where both the Vmax decreased and the Km increased.

The study also determined the dissociation constants (Ki) for the binding of the nanoparticles to the enzyme, which provides a measure of the inhibitor's potency. The Ki values indicated that Fe3O4 nanoparticles bind more strongly to Proteinase K than Fe2O3 nanoparticles.

| Nanoparticle | Inhibition Type | Kinetic Parameters | Dissociation Constant (Ki) | Citation |

|---|---|---|---|---|

| Iron(III) oxide (Fe2O3) | Noncompetitive | Vmax decreased, Km constant | 11 µM | |

| Iron(II,III) oxide (Fe3O4) | Noncompetitive | Vmax decreased, Km constant | 8.5 µM | |

| Silicon dioxide (SiO2) | Mixed | Vmax decreased, Km increased | 8 µM (KI = 22.5 µM) |

Autolytic Properties and Self-Degradation Mechanisms

Proteinase K is known to be susceptible to autolysis, or self-degradation. This process is highly dependent on the enzyme's concentration and the presence of stabilizing factors, most notably calcium ions. Autolysis is more pronounced at low enzyme concentrations (e.g., 0.01 mg/ml), whereas at higher concentrations (1.0 mg/ml and above), the enzyme is significantly more stable and self-degradation does not readily occur.

The primary factor protecting Proteinase K from autolysis is the binding of calcium ions. aatbio.com Ca2+ ions stabilize the enzyme's conformation, making it more resistant to digesting itself. sigmaaldrich.com In the absence of calcium, the enzyme's stability is reduced, which promotes the autolytic process. Even after autolysis, some of the resulting enzyme fragments may retain a degree of proteolytic activity. Due to its sensitivity to autolysis, particularly at warmer temperatures, stock solutions of Proteinase K are typically stored at -20°C to minimize self-degradation over time.

Advanced Methodological Applications in Research Utilizing Proteinase, Tritirachium Album Serine

Nucleic Acid Preparation and Nuclease Inactivation

A primary application of Proteinase K is in the purification of high-quality, intact nucleic acids. Its function is twofold: to release nucleic acids from their association with proteins and to protect them from enzymatic degradation.

Efficient Protein Digestion in DNA and RNA Isolation Protocols

The isolation of DNA and RNA is a fundamental procedure in molecular biology that requires the effective removal of cellular proteins, including structural proteins and enzymes itwreagents.com. Proteinase K is exceptionally suited for this task due to its potent proteolytic activity merckmillipore.com. It efficiently hydrolyzes a wide variety of proteins that contaminate nucleic acid preparations, facilitating their removal agscientific.com.

A key advantage of Proteinase K is its stability and activity in the presence of chemicals that are typically used in lysis buffers to denature proteins, such as Sodium Dodecyl Sulfate (SDS) and urea (B33335) interchim.frpromega.com. In fact, denaturants like SDS can even stimulate the enzyme's activity towards native proteins by making them better substrates wikipedia.org. This allows for a single-step process where cell lysis and protein digestion occur simultaneously, streamlining the extraction workflow. By thoroughly degrading cellular proteins, Proteinase K ensures the release of DNA and RNA from complex nucleoprotein structures like chromatin, leading to higher yields of purified nucleic acids wikipedia.org.

| Property | Description | Significance in Nucleic Acid Isolation | References |

|---|---|---|---|

| Enzyme Source | Fungus Parengyodontium album (Tritirachium album) | Provides a highly active and stable serine protease. | interchim.frwikipedia.org |

| Molecular Weight | Approximately 28.9 kDa | Relevant for purification and characterization. | promega.com |

| Broad Specificity | Cleaves peptide bonds adjacent to the carboxyl group of hydrophobic, aliphatic, and aromatic amino acids. | Enables the digestion of a wide variety of contaminating proteins. | serva.demerckmillipore.com |

| Activity in Denaturants | Remains active in the presence of SDS (up to 0.5-1%), urea, and Triton X-100. | Allows for simultaneous cell lysis and protein degradation, improving efficiency. | wikipedia.orgsigmaaldrich.comitwreagents.com |

| pH Range | Active over a wide pH range (4-12), with an optimum around pH 8.0. | Versatile for use in various lysis buffer conditions. | wikipedia.org |

Protection of Nucleic Acids from Endogenous Nuclease Degradation

Biological samples are replete with endogenous nucleases (DNases and RNases) that can rapidly degrade DNA and RNA upon cell lysis, compromising the integrity of the sample itwreagents.commerckmillipore.com. A critical function of Proteinase K during nucleic acid extraction is the rapid and effective inactivation of these detrimental enzymes interchim.frwikipedia.orgagscientific.com.

By digesting these nucleases, Proteinase K safeguards the target nucleic acids, ensuring the isolation of high-molecular-weight DNA and intact RNA wikipedia.orgsigmaaldrich.com. This protective action is particularly vital when working with tissues known to have high nuclease activity. The enzyme's stability in the presence of common chelating agents like Ethylenediaminetetraacetic acid (EDTA) is another significant advantage interchim.fritwreagents.com. EDTA is often included in extraction buffers to inhibit metal-dependent nucleases by sequestering divalent cations like Mg²⁺. The compatibility of Proteinase K with EDTA allows for a combined strategy to achieve comprehensive nuclease inactivation wikipedia.org.

Applications in Metagenomics Sample Preparation (e.g., 16S/18S rRNA gene sequencing)

Metagenomics, particularly the sequencing of conserved marker genes like the 16S and 18S ribosomal RNA (rRNA) genes, has transformed the study of microbial communities sigmaaldrich.com. The success of these culture-independent techniques hinges on the ability to extract high-quality, unbiased DNA from diverse and often complex environmental or clinical samples.

Proteinase K plays a crucial role in the initial sample preparation steps for metagenomic analysis sigmaaldrich.comsigmaaldrich.com. It is used to digest the proteins of various microorganisms, aiding in the lysis of a broad range of bacterial and archaeal cells, some of which may be resistant to other lysis methods. This ensures a more representative release of genomic DNA from the entire microbial community. Furthermore, by inactivating nucleases from this wide array of organisms, Proteinase K helps preserve the integrity of the DNA, which is essential for subsequent PCR amplification of the 16S/18S rRNA genes and the generation of reliable sequencing data sigmaaldrich.comsigmaaldrich.com. For these sensitive sequence-based approaches, it is essential to use Proteinase K preparations that are free of contaminating DNA sigmaaldrich.com.

Specific Protein Research Applications

Beyond nucleic acid purification, the specific proteolytic activity of Proteinase K is harnessed as an analytical tool in protein-centric research.

Analysis of Prion Protein Structure and Function

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrP) sigmaaldrich.comscientificlabs.co.uk. The normal cellular form, PrPᶜ, is converted into a pathogenic, misfolded isoform called PrPˢᶜ. A key biochemical distinction between these two isoforms is their differential susceptibility to proteolysis.

Proteinase K is a standard tool used in the research and diagnosis of prion diseases sigmaaldrich.comsigmaaldrich.com. While PrPᶜ is readily and completely digested by the enzyme, PrPˢᶜ exhibits partial resistance nih.gov. Treatment with Proteinase K digests the N-terminal portion of PrPˢᶜ, leaving a characteristic protease-resistant core. The detection of this resistant fragment is a hallmark diagnostic indicator for TSEs sigmaaldrich.comsigmaaldrich.com. This differential digestion is not only used for detection but also as a method to probe the structural differences between the normal and pathogenic forms of the protein, helping to elucidate the conformational changes involved in prion pathogenesis sigmaaldrich.com.

| Prion Protein Isoform | Susceptibility to Proteinase K | Result of Digestion | Application | References |

|---|---|---|---|---|

| PrPᶜ (Cellular) | Sensitive | Complete degradation | Serves as a negative control in diagnostic assays. | nih.gov |

| PrPˢᶜ (Scrapie) | Partially Resistant | Digestion of N-terminus, leaving a resistant core fragment (PrP-res). | Diagnostic marker for transmissible spongiform encephalopathies (TSEs); structural analysis. | sigmaaldrich.comsigmaaldrich.comnih.gov |

Determination of Enzyme Localization on Biological Membranes

Understanding the topology of membrane proteins—how they are oriented within a biological membrane—is crucial for determining their function. Proteinase K is employed as a biochemical probe to identify which domains of a membrane protein are exposed to the extracellular environment sigmaaldrich.comscientificlabs.co.uk.

The methodology, often called a protease protection assay, relies on the principle that Proteinase K cannot cross an intact cell membrane. Therefore, when intact cells are treated with the enzyme, only the protein domains exposed on the cell surface will be accessible for digestion sigmaaldrich.comagscientific.com. By analyzing the protein fragments before and after Proteinase K treatment (e.g., via Western blotting), researchers can map the extracellular loops and domains of a target membrane protein. The integrity of intracellular proteins serves as a control to ensure the cell membrane remained intact during the experiment. This technique is valuable for verifying the correct insertion and orientation of proteins within the plasma membrane sigmaaldrich.comscientificlabs.co.uk.

Digestion of Proteins from Complex Biological Samples (e.g., brain tissue for Transmissible Spongiform Encephalopathies research)

A key application of Proteinase, Tritirachium album serine is in the diagnosis and research of Transmissible Spongiform Encephalopathies (TSEs), also known as prion diseases. wikipedia.org These fatal neurodegenerative disorders are characterized by the accumulation of an abnormally folded, protease-resistant isoform of the prion protein (PrP), denoted as PrPSc, in the brain. wikipedia.orgnih.govwikipedia.org The normal, cellular form of the protein is designated PrPC. nih.gov

The partial resistance of PrPSc to proteolysis is a fundamental biochemical marker that distinguishes it from the readily digestible PrPC. wikipedia.orgnih.gov In diagnostic and research settings, brain tissue homogenates are treated with Proteinase K to selectively degrade PrPC and other cellular proteins. nih.gov The resistant core of the PrPSc molecule, often referred to as PrP-res, remains intact and can be subsequently detected using methods like Western blotting or enzyme-linked immunosorbent assay (ELISA). nih.govnih.govresearchgate.net

This differential digestion is the cornerstone of most rapid diagnostic tests for TSEs such as Bovine Spongiform Encephalopathy (BSE) in cattle and scrapie in sheep. nih.gov However, research has shown that the degree of Proteinase K resistance can vary depending on the specific TSE agent, the host species, and the detergents used during sample preparation. nih.govresearchgate.net Furthermore, studies have identified Proteinase K-sensitive fractions of PrPSc, which may have implications for understanding the disease process and improving diagnostic sensitivity. acs.orgnih.gov

| Protein Form | Common Name | Susceptibility to this compound | Role in TSE Diagnosis |

|---|---|---|---|

| PrPC | Cellular Prion Protein | Sensitive (Completely Digested) | Removed during sample preparation to allow for detection of the pathogenic form. nih.gov |

| PrPSc | "Scrapie" Prion Protein (Pathogenic) | Partially Resistant (N-terminus is cleaved, leaving a resistant core, PrP-res) | The resistant core (PrP-res) is the primary biomarker for TSE diagnosis. nih.gov |

Pre-hybridization Treatment in In Situ Hybridization

In situ hybridization (ISH) is a powerful technique used to localize specific DNA or RNA sequences within the context of fixed cells and tissues. abcam.com A critical step in the ISH protocol is permeabilizing the tissue to allow probes to access their target nucleic acid sequences. This compound is widely used for this purpose. abcam.comabcam.com

The enzyme gently digests cellular proteins that can mask the target nucleic acid sequences, thereby improving probe penetration and enhancing the hybridization signal. researchgate.netthermofisher.com The concentration of Proteinase K and the duration of the digestion are critical parameters that must be optimized for different tissue types, fixation methods, and sample thicknesses. abcam.comthermofisher.comabcam.co.jp Insufficient digestion can lead to weak or absent signals, while over-digestion can damage tissue morphology, making it difficult to interpret the results. abcam.comresearchgate.netthermofisher.com For instance, a shorter incubation time may result in superficial staining, whereas a prolonged treatment can improve probe penetration into deeper tissue layers but may compromise the sample's structural integrity. researchgate.net

| Parameter | Rationale for Optimization | Effect of Insufficient Treatment | Effect of Excessive Treatment |

|---|---|---|---|

| Concentration (e.g., 1–20 µg/mL) abcam.comthermofisher.com | Varies based on tissue type and fixation. abcam.comthermofisher.com | Diminished or absent hybridization signal. abcam.comthermofisher.com | Poor or destroyed tissue morphology. abcam.comthermofisher.com |

| Incubation Time (e.g., 10–30 minutes) abcam.comuw.edu | Depends on tissue permeability and enzyme concentration. researchgate.net | Incomplete probe penetration, superficial staining. researchgate.net | Loss of tissue integrity, high background. researchgate.net |

| Temperature (e.g., Room Temp to 37°C) abcam.comthermofisher.com | Affects enzyme activity rate. | Slower digestion, potentially requiring longer incubation. | Faster digestion, increases risk of over-digestion. researchgate.net |

Preparation of High-Molecular-Weight Nucleic Acids

Chromosomal DNA Preparation for Pulsed-Field Gel Electrophoresis

Pulsed-field gel electrophoresis (PFGE) is a technique used to separate very large DNA molecules, including intact chromosomes. nih.gov A prerequisite for successful PFGE is the isolation of high-molecular-weight (HMW) DNA that is intact and free from degradation. This compound is essential in this process. promega.combio-rad.com

Its primary roles are to digest cellular proteins, including histones and other DNA-associated proteins, and to inactivate endogenous nucleases (DNases) that are released during cell lysis and would otherwise shear the large DNA molecules. geneticeducation.co.insbsgenetech.comastralscientific.com.au The enzyme's ability to remain active in the presence of detergents like Sodium Dodecyl Sulfate (SDS) and chelating agents such as EDTA makes it highly effective for this application. astralscientific.com.auuaslp.mx Typically, cells are embedded in agarose (B213101) plugs before being subjected to a lysis buffer containing Proteinase K. bio-rad.com This matrix protects the fragile HMW DNA from mechanical shearing while allowing the enzyme and detergents to diffuse in and lyse the cells, digest proteins, and inactivate nucleases. bio-rad.comastralscientific.com.au

Immunological and Histological Methodologies

Treatment of Paraffin-Embedded Tissue Sections for Antigen Retrieval

In immunohistochemistry (IHC), a common challenge is the masking of antigenic epitopes caused by chemical cross-linking of proteins during fixation, typically with formalin. novusbio.comptglab.comcellsignal.com This masking can prevent antibodies from binding to their targets, leading to weak or false-negative results. novusbio.com To overcome this, a step known as antigen retrieval is performed.

One major method is Proteolytic-Induced Epitope Retrieval (PIER), which employs enzymes like this compound. novusbio.combio-techne.comrndsystems.com The enzyme works by cleaving the peptide cross-links formed during fixation, which unmasks the epitopes and restores their availability for antibody binding. rndsystems.comihcworld.comvitrovivo.com This process enhances the staining intensity and allows for the detection of proteins that would otherwise be inaccessible. ihcworld.comvitrovivo.com The effectiveness of PIER is dependent on optimizing factors such as incubation time, temperature, and enzyme concentration for each specific antigen, antibody, and tissue type. novusbio.comsysy-histosure.com While effective, PIER can sometimes have a destructive effect on tissue morphology if not carefully controlled. rndsystems.comsysy-histosure.com

Comparative Enzymology and Evolutionary Insights of Proteinase, Tritirachium Album Serine

Structural and Functional Homologies with Other Subtilisin-like Proteasesnih.govcreative-biogene.comfsu.edu

Proteinase, Tritirachium album serine, commonly known as Proteinase K, is a well-characterized member of the subtilase clan SB, specifically belonging to the peptidase family S8 (subtilisin family). creative-biogene.comenzyme-database.orgwikipedia.org Despite its fungal origin, it shares significant structural and functional homology with bacterial subtilisin-like proteases, such as subtilisin BPN'. nih.gov This homology is a classic example of divergent evolution, where a common ancestral gene has given rise to enzymes with similar structures and catalytic mechanisms across different kingdoms of life.

Functionally, the most profound homology is the presence of a catalytic triad (B1167595) in the active site. creative-biogene.comfsu.edu Like other subtilisins, Proteinase K utilizes a charge-relay network composed of aspartic acid, histidine, and serine residues (specifically Asp39, His69, and Ser224 in Proteinase K) to perform nucleophilic catalysis on peptide bonds. creative-biogene.comwikipedia.org This shared mechanism underscores their common evolutionary origin and enzymatic strategy. The substrate specificity is also broadly similar, with a preference for cleaving peptide bonds adjacent to the carboxyl group of hydrophobic amino acids, such as aliphatic and aromatic residues. wikipedia.orgsigmaaldrich.com

Table 1: Structural and Functional Comparison of Proteinase K and Subtilisin BPN'

| Feature | This compound (Proteinase K) | Subtilisin BPN' |

| Enzyme Family | Peptidase S8 (Subtilisin) | Peptidase S8 (Subtilisin) |

| Origin | Fungal (Tritirachium album) | Bacterial (Bacillus amyloliquefaciens) |

| Tertiary Structure | High degree of homology | High degree of homology |

| Catalytic Triad | Asp-His-Ser (Asp39, His69, Ser224) | Asp-His-Ser (Asp32, His64, Ser221) |

| Catalytic Mechanism | Serine protease charge-relay network | Serine protease charge-relay network |

| Disulfide Bridges | Contains two disulfide bridges | Contains no cysteine residues |

Comparative Analysis with Related Serine Proteases from Different Organisms

The adaptation of serine proteases to diverse environmental conditions offers a compelling look into molecular evolution. By comparing Proteinase K, a mesophilic enzyme, with its homologs from cold-adapted (psychrophilic) and heat-adapted (thermophilic) organisms, we can identify the specific molecular adjustments that govern their function at different temperatures.

Mesophilic vs. Psychrophilic Proteinase K Forms and Cold-Adaptation Mechanismsresearchgate.netsemanticscholar.orgnih.gov

A key principle of enzyme cold-adaptation is the need to maintain catalytic efficiency at low temperatures where molecular motion is reduced. Psychrophilic enzymes, or cold-adapted enzymes, typically achieve this by having a more flexible molecular structure compared to their mesophilic counterparts. nih.gov

Comparative molecular dynamics simulations between mesophilic Proteinase K and a homologous psychrophilic counterpart have revealed distinct differences. researchgate.netsemanticscholar.org The psychrophilic form exhibits increased flexibility, particularly in regions near the active site and substrate-binding pocket. researchgate.net This enhanced flexibility is thought to facilitate substrate binding and catalysis at low temperatures.

The molecular underpinnings for this increased flexibility include:

Reduced Inter-atomic Interactions : The psychrophilic enzyme has a lower number of hydrogen bonds and salt bridges compared to the mesophilic Proteinase K. This reduction in intramolecular interactions allows for greater conformational freedom. researchgate.net

These adaptations result in a "looser," more dynamic structure that can more readily accommodate substrates and undergo the conformational changes necessary for catalysis in a cold environment.

Differences in Catalytic Properties (kcat, Km)nih.gov

When comparing the psychrotrophic Vibrio proteinase with its mesophilic (Proteinase K) and thermophilic (Aqualysin I) counterparts, significant differences in catalytic properties are observed. For the hydrolysis of the synthetic peptide substrate succinyl-AAPF-p-nitroanilide, the cold-adapted enzyme displays a significantly higher catalytic efficiency (kcat/Km) at lower temperatures. nih.gov This higher efficiency is primarily driven by a higher kcat, indicating a faster turnover rate, which compensates for the reduced reaction rates inherent at low temperatures. Conversely, as the temperature increases, the catalytic efficiency of the mesophilic and thermophilic enzymes surpasses that of the psychrophilic enzyme, which often becomes unstable.

Table 2: Comparative Properties of Proteinase K Homologs from Different Thermal Environments

| Property | Psychrophilic (Vibrio sp.) | Mesophilic (Proteinase K) | Thermophilic (Aqualysin I) |

| Optimal Temperature | Low | Moderate | High |

| Structural Flexibility | High | Moderate | Low (Rigid) |

| Thermostability | Low | Moderate | High |

| Catalytic Efficiency (kcat/Km) at Low Temp. | High | Moderate | Low |

| Key Stabilizing Factors | Increased surface flexibility | Ca²⁺ binding, disulfide bridges | Increased salt bridges, compact core |

Evolutionary Trajectories of Serine Proteases

The evolution of serine proteases is a fascinating story of molecular adaptation and convergence. These enzymes are ubiquitous across all kingdoms of life, participating in a vast array of biological processes. embopress.org They are broadly classified into evolutionarily unrelated clans, which are further subdivided into families based on sequence homology. embopress.orgnih.gov